Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H12FN3O2S2 and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A compound related to Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exhibited significant anti-cancer activity. It demonstrated potential as a small-molecule activator of p53, which regulates cell proliferation and apoptosis, making it a candidate for further testing in colon cancer models (Kumbhare et al., 2014).
Fluorescence and Sensing Applications
Compounds with a benzimidazole/benzothiazole base have shown solvatochromic behavior with large Stokes shifts and exhibited fluorescence in aggregated states. Such properties suggest their potential use in fluorescence-based applications and as sensors for specific analytes (Suman et al., 2019).
Pharmaceutical Synthesis and Evaluation
Studies have shown the synthesis and pharmaceutical evaluation of compounds containing benzothiazole structures. These compounds were evaluated for their antimicrobial and antifungal activities, indicating their potential in developing new pharmaceutical agents (Mistry & Desai, 2006).
Antimicrobial Activity
Research on fluorine-containing benzothiazole derivatives has demonstrated promising antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010).
Future Directions
: Rakhi Yadav, Dilkhush Meena, Kavita Singh, Rajdeep Tyagi, Yogesh Yadav, and Ram Sagar. “Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.” RSC Advances, 13 (2023): 21890-21925. DOI: 10.1039/D3RA03862A.
: R. R. Raju. “Design, Synthesis, and Biological Evaluation of Novel 2-(4 …”. Russian Journal of Organic Chemistry, 55 (2019): 1007-1013. DOI: 10.1134/S1070363219050220.
: “A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4 …”. *Research
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
It can be inferred that similar compounds interact with their targets by binding to the active site of the quorum sensing system in bacteria .
Biochemical Pathways
Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone likely affects the quorum sensing pathways in bacteria . Bacteria use these pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have shown promising quorum-sensing inhibitory activities .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-11-4-3-7-14-15(11)21-18(26-14)24-10-8-22(9-10)17(23)16-20-12-5-1-2-6-13(12)25-16/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWBJHPWAXNUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.